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molecular formula C11H14 B1612836 3-(2,3-Dimethylphenyl)-1-propene CAS No. 42918-22-9

3-(2,3-Dimethylphenyl)-1-propene

Cat. No. B1612836
M. Wt: 146.23 g/mol
InChI Key: DNKFKCVLEKYHQL-UHFFFAOYSA-N
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Patent
US09045433B2

Procedure details

2-(2,3-Dimethylphenyl)propan-2-ol, compound of formula (XXIV), prepared according to either example 1 or example 2, (1.10 g, 6.70 mmol), was dissolved in benzene (20 mL), and p-toluenesulfonic acid monohydrate (35 mg, 0.18 mmol) was added. The mixture was stirred at room temperature for 3 h. Silica gel (200 mg) was added, and stirring was continued for ca. 16 hours, and then the reaction mixture was refluxed for 30 min. After cooling to room temperature, the mixture was filtered, washed with aqueous K2CO3 solution, conventionally dried, and concentrated under reduced pressure, to yield 0.90 g (92%) of the title compound. 1H NMR: 2.02 (m, 3H), 2.21 (s, 3H), 2.28 (s, 3H), 4.82 (m, 1H), 5.17 (m, 1H), 6.97 (m, 1H), 7.05 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( XXIV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9](O)([CH3:11])C.O.[C:14]1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:8][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:9][CH:11]=[CH2:14])[C:2]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)C(C)(C)O
Name
( XXIV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
35 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel (200 mg) was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for ca. 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with aqueous K2CO3 solution
CUSTOM
Type
CUSTOM
Details
conventionally dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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